N-Fmoc-O-allyl-L-homoserine
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Overview
Description
N-Fmoc-O-allyl-L-homoserine is a derivative of the amino acid homoserine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group is protected by an allyl group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O-allyl-L-homoserine typically involves the protection of the amino group of L-homoserine with the Fmoc group and the protection of the hydroxyl group with the allyl group. The Fmoc group can be introduced by reacting L-homoserine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The allyl group can be introduced by reacting the hydroxyl group with allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the allyl group is oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the Fmoc and allyl protecting groups, yielding free L-homoserine.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the allyl group.
Reduction: Piperidine is commonly used for the removal of the Fmoc group, while palladium catalysts can be used for the removal of the allyl group.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of epoxides or alcohols.
Reduction: Free L-homoserine.
Substitution: Various substituted derivatives of L-homoserine.
Scientific Research Applications
N-Fmoc-O-allyl-L-homoserine is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins with specific sequences and modifications. The compound is also used in the development of peptide-based drugs and biomaterials. In biology and medicine, it is used to study protein-protein interactions and enzyme mechanisms. In the industry, it is used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-O-allyl-L-homoserine involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the allyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved include the activation of the amino and hydroxyl groups for peptide bond formation.
Comparison with Similar Compounds
N-Fmoc-O-allyl-L-homoserine is unique due to its dual protection of the amino and hydroxyl groups, which provides stability and versatility in peptide synthesis. Similar compounds include:
N-Fmoc-O-trityl-L-homoserine: Another derivative of homoserine with a trityl group protecting the hydroxyl group.
N-Fmoc-O-tert-butyl-L-homoserine: A derivative with a tert-butyl group protecting the hydroxyl group.
N-Fmoc-O-benzyl-L-homoserine: A derivative with a benzyl group protecting the hydroxyl group.
These compounds differ in the protecting groups used, which can affect their stability and reactivity in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJXDNFVBPKEBT-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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